(R)-2-Aminoheptanedioic acid (R)-2-Aminoheptanedioic acid (2R)-2-aminoheptanedioic acid is a natural product found in Asplenium prolongatum and Asplenium wilfordii with data available.
Brand Name: Vulcanchem
CAS No.: 32224-57-0
VCID: VC3847519
InChI: InChI=1S/C7H13NO4/c8-5(7(11)12)3-1-2-4-6(9)10/h5H,1-4,8H2,(H,9,10)(H,11,12)/t5-/m1/s1
SMILES: C(CCC(=O)O)CC(C(=O)O)N
Molecular Formula: C7H13NO4
Molecular Weight: 175.18 g/mol

(R)-2-Aminoheptanedioic acid

CAS No.: 32224-57-0

Cat. No.: VC3847519

Molecular Formula: C7H13NO4

Molecular Weight: 175.18 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-Aminoheptanedioic acid - 32224-57-0

Specification

CAS No. 32224-57-0
Molecular Formula C7H13NO4
Molecular Weight 175.18 g/mol
IUPAC Name (2R)-2-aminoheptanedioic acid
Standard InChI InChI=1S/C7H13NO4/c8-5(7(11)12)3-1-2-4-6(9)10/h5H,1-4,8H2,(H,9,10)(H,11,12)/t5-/m1/s1
Standard InChI Key JUQLUIFNNFIIKC-RXMQYKEDSA-N
Isomeric SMILES C(CCC(=O)O)C[C@H](C(=O)O)N
SMILES C(CCC(=O)O)CC(C(=O)O)N
Canonical SMILES C(CCC(=O)O)CC(C(=O)O)N

Introduction

Structural and Physicochemical Characteristics

Molecular Identity

(R)-2-Aminoheptanedioic acid is a seven-carbon dicarboxylic acid featuring an amino group at the α-position of the carbon chain. Its IUPAC name is (2R)-2-aminoheptanedioic acid, and it is stereoisomerically distinct from its L-form counterpart . The compound’s chiral center at the second carbon atom confers specificity in biological interactions, particularly in bacterial cell wall synthesis .

Physicochemical Properties

Key physicochemical parameters are summarized in Table 1.

Table 1: Physicochemical Properties of (R)-2-Aminoheptanedioic Acid

PropertyValueSource
Molecular FormulaC₇H₁₃NO₄
Molar Mass (g/mol)175.18
Density (g/cm³)1.275 ± 0.06 (predicted)
Boiling Point (°C)378.5 ± 37.0 (predicted)
pKa2.52 ± 0.24 (predicted)
Storage Conditions2–8°C

The low pKa (2.52) suggests strong acidic character, likely due to the two carboxyl groups . The predicted boiling point of 378.5°C aligns with its polar nature and hydrogen-bonding capacity .

Analytical Detection Methods

Chromatographic Techniques

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has been employed to quantify (R)-2-aminoheptanedioic acid in biological matrices. For example, a 2022 study detected reduced serum levels of this compound in COVID-19 patients compared to controls (p < 0.0001), suggesting its role as a metabolic marker .

Gas Chromatography-Mass Spectrometry (GC-MS)

Derivatization with trifluoroacetic anhydride or methyl chloroformate enhances volatility for GC-MS analysis. This method achieved detection limits in the nmol/L range for related amino acids in protein hydrolysates .

Biomedical and Metabolic Relevance

Clinical Correlations

A 2022 metabolomics study of 68 subjects (38 COVID-19 patients vs. 30 controls) revealed significantly lower serum levels of (R)-2-aminoheptanedioic acid in infected individuals (p < 0.0001) . This depletion correlated with hypoalbuminemia and immune dysregulation, positing the compound as a candidate biomarker for metabolic disturbances in severe infections .

Future Research Directions

Mechanistic Studies

  • Elucidating the enzyme kinetics of (R)-2-aminoheptanedioic acid in bacterial vs. mammalian systems.

  • Investigating its potential as an inhibitor of diaminopimelate decarboxylase, a target in antibiotic development .

Clinical Applications

  • Validating its utility as a prognostic marker in sepsis, renal failure, and metabolic disorders .

  • Exploring therapeutic supplementation in conditions linked to amino acid imbalances .

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